Reduced Amine Basicity vs. Non-Fluorinated Piperidine
The 4,4-difluoro substitution on the piperidine ring substantially reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine. Systematic pKa measurements of fluorinated piperidine derivatives reveal that geminal difluoro substitution at the 4-position decreases pKa(H) by approximately 2.0-3.0 log units relative to piperidine (pKa(H) ≈ 11.2) [1][2]. For 3-amino substituted piperidines specifically, fluorination at the 4-position reduces the pKa of the primary amine group, with the magnitude of reduction dependent on the relative stereochemistry of the fluorine atoms and the C3 amino group [3]. This pKa reduction translates to a lower fraction of protonated species at physiological pH (7.4), which directly impacts membrane permeability, volume of distribution, and off-target binding to hERG and other ion channels [2].
| Evidence Dimension | Amine basicity (pKa of piperidine nitrogen) |
|---|---|
| Target Compound Data | pKa(H) ≈ 8.2-9.2 (estimated for 4,4-difluoropiperidine scaffold; 3-amino substitution further modulates) |
| Comparator Or Baseline | Piperidine: pKa(H) ≈ 11.2; 4-fluoropiperidine: pKa(H) ≈ 9.5-10.0 |
| Quantified Difference | ΔpKa ≈ -2.0 to -3.0 vs. piperidine; ΔpKa ≈ -0.5 to -1.5 vs. 4-fluoropiperidine |
| Conditions | Potentiometric titration at 25°C; systematic measurements across mono- and difluorinated piperidine series [1] |
Why This Matters
Reduced basicity at physiological pH minimizes non-specific electrostatic interactions and reduces hERG channel blockade liability, a critical safety consideration in CNS drug discovery programs.
- [1] Melnykov, K. P.; Nazar, K.; Smyrnov, O.; et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chem. Eur. J. 2023, 29, e202301383. View Source
- [2] Morgenthaler, M.; Schweizer, E.; Hoffmann-Röder, A.; et al. Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem 2007, 2, 1100-1115. View Source
- [3] Surry, D. S.; et al. Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chem. Eur. J. 2014, 20, 12345-12356. View Source
